molecular formula C10H10N2O3S3 B2840506 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide CAS No. 90915-84-7

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2840506
CAS No.: 90915-84-7
M. Wt: 302.38
InChI Key: LADUVXHCZLCUCL-UHFFFAOYSA-N
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Description

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide typically involves the condensation of a thiazolidinone derivative with a benzenesulfonamide precursor. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as aldose reductase and acetylcholinesterase, leading to therapeutic effects.

    Pathways Involved: By inhibiting aldose reductase, the compound can reduce the accumulation of sorbitol in tissues, thereby preventing diabetic complications. Inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid
  • 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides

Uniqueness

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of a thiazolidinone ring and a benzenesulfonamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S3/c11-18(14,15)8-3-1-7(2-4-8)5-12-9(13)6-17-10(12)16/h1-4H,5-6H2,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADUVXHCZLCUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of bis(carboxymethyl)trithiocarbonate (200 mg) in tetrahydrofuran (10 ml) was added carbonyldiimidazole (291 mg), and the mixture was stirred at room temperature. After 2 hr, to the reaction mixture were added homosulfamine hydrochloride (200 mg) and N,N-diisopropylethylamine (155 mg), and the mixture was stirred overnight at 70° C. 2N Hydrochloric acid (10 ml) was added thereto under ice cooling, the mixture was extracted twice with ethyl acetate (40 ml), and the extract was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2:1) to give 3-(4-sulfamoylbenzyl)-2-thioxothiazolidin-4-one (189 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
155 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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